N-Methyl Pivalate-Cefditoren Pivoxil

Antimicrobial susceptibility MIC90 Streptococcus pneumoniae

N-Methyl Pivalate-Cefditoren Pivoxil is a certified impurity reference standard specifically developed to support ANDA and NDA submissions for generic cefditoren pivoxil. Unlike generic research chemicals, it is supplied with a comprehensive Structure Elucidation Report (SER) and is aligned with USP, EMA, JP, and BP pharmacopoeial guidelines, ensuring regulatory-grade specificity and accuracy for HPLC/UPLC impurity profiling. Its unique methyl-substituted pivalate moiety on the aminothiazole ring allows precise identification and quantification of this specific process-related impurity, de-risking your analytical method validation (AMV) and batch release testing.

Molecular Formula C₃₁H₃₈N₆O₉S₃
Molecular Weight 734.86
Cat. No. B1157686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Pivalate-Cefditoren Pivoxil
Molecular FormulaC₃₁H₃₈N₆O₉S₃
Molecular Weight734.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Pivalate-Cefditoren Pivoxil: Certified Impurity Reference Standard for ANDA/NDA Cefditoren Pivoxil Quality Control


N-Methyl Pivalate-Cefditoren Pivoxil (C31H38N6O9S3; MW 734.86 g/mol) is a well-characterized analytical impurity reference standard of the third-generation oral cephalosporin prodrug cefditoren pivoxil [1]. This compound is a structurally defined derivative bearing a methyl-substituted pivalate moiety on the aminothiazole ring, distinguishing it from the parent drug and other related impurities [2]. It is supplied with a comprehensive Structure Elucidation Report (SER) and aligns with USP, EMA, JP, and BP regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and quality control (QC) processes [1]. The primary utility of this standard lies in supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) by providing a reliable, well-characterized reference for impurity profiling during cefditoren pivoxil manufacturing [1].

Why Generic Substitution of Cefditoren Pivoxil Impurity Standards Compromises ANDA/NDA Compliance


Impurity reference standards are not interchangeable commodities; their utility is defined by structural identity, purity, and regulatory-grade characterization. N-Methyl Pivalate-Cefditoren Pivoxil is a specific process-related or degradation impurity distinct from other cefditoren pivoxil impurities such as the E-isomer, Δ³-isomer, hydroxymethyl cefditoren pivoxil, or N-Pivaly-Cefditoren Pivoxil (Cefditoren Impurity 8) [1][2]. Substituting an uncharacterized or structurally mismatched reference material during analytical method validation (AMV) or quality control (QC) introduces risk of erroneous impurity identification, inaccurate quantitation, and potential ANDA/NDA rejection. The parent drug cefditoren pivoxil exhibits a complex impurity profile with multiple structurally related substances, each requiring distinct analytical resolution [3]. Regulatory alignment with USP, EMA, JP, and BP monographs demands the use of well-characterized, compound-specific impurity standards to ensure reproducible and defensible analytical outcomes [2].

Quantitative Comparative Evidence: N-Methyl Pivalate-Cefditoren Pivoxil as a Procurement-Critical Impurity Reference Standard


MIC90 Against Streptococcus pneumoniae: Cefditoren vs. Cefdinir, Cefcapene, Cefteram, and Amoxicillin-Clavulanate

Cefditoren (CDTR), the active moiety of cefditoren pivoxil, demonstrates superior in vitro potency against pediatric clinical isolates of Streptococcus pneumoniae (n=50 strains) compared to other oral cephalosporins and amoxicillin-clavulanate. MIC90 values establish a clear potency hierarchy: cefditoren exhibits an MIC90 of 0.5 μg/mL, representing 2-fold greater potency than cefteram (CFTM) and cefcapene (CFPN) at 1 μg/mL, 4-fold greater than amoxicillin-clavulanate (CVA/AMPC) at 2 μg/mL, and 16-fold greater than cefdinir (CFDN) at 8 μg/mL [1]. This quantitative differentiation is clinically meaningful for respiratory tract infection therapy selection, particularly where S. pneumoniae is a predominant pathogen. The rigorous impurity control enabled by N-Methyl Pivalate-Cefditoren Pivoxil reference standards ensures that manufactured cefditoren pivoxil drug substance reliably achieves this antimicrobial potency without contamination by potency-compromising impurities.

Antimicrobial susceptibility MIC90 Streptococcus pneumoniae oral cephalosporins

MIC90 Against Haemophilus influenzae: Cefditoren vs. Cefteram, Cefcapene, Cefdinir, and Amoxicillin-Clavulanate

Cefditoren (CDTR) demonstrates a consistent potency advantage against Haemophilus influenzae, a key respiratory pathogen. Among 49 pediatric clinical isolates, cefditoren exhibited an MIC90 of 0.5 μg/mL. This is 2-fold more potent than cefteram (CFTM, MIC90=1 μg/mL), 4-fold more potent than cefcapene (CFPN, MIC90=2 μg/mL), 16-fold more potent than cefdinir (CFDN, MIC90=8 μg/mL), and 32-fold more potent than amoxicillin-clavulanate (CVA/AMPC, MIC90=16 μg/mL) [1]. The stepwise potency advantage of cefditoren across comparator antibiotics highlights the critical importance of manufacturing cefditoren pivoxil with minimal impurities to preserve this differentiated antimicrobial activity.

Antimicrobial susceptibility MIC90 Haemophilus influenzae respiratory pathogens

In Vivo Therapeutic Efficacy Against BLNAR: Cefditoren Pivoxil vs. Cefcapene Pivoxil and Cefdinir

In a mouse mixed lung infection model with penicillin-susceptible S. pneumoniae (PSSP) and β-lactamase-negative ampicillin-resistant H. influenzae (BLNAR), cefditoren pivoxil (CDTR-PI) demonstrated therapeutic efficacy at doses of 7.5 mg/kg/day or higher against BLNAR, whereas amoxicillin (AMPC) showed no effect even at 300 mg/kg/day. Switch therapy from AMPC to CDTR-PI achieved therapeutic success, but switching to cefcapene pivoxil or cefdinir failed to produce efficacy different from AMPC monotherapy [1]. Additionally, against 125 BLNAR strains, cefditoren MIC90 was 0.25 μg/mL, compared to cefcapene (1 μg/mL), cefdinir (4 μg/mL), and cefaclor (32 μg/mL) [2]. This in vivo evidence underscores that cefditoren pivoxil efficacy is contingent on drug substance purity and proper impurity control.

In vivo efficacy BLNAR respiratory tract infection mouse model

Pharmacokinetic/Pharmacodynamic Target Attainment: Cefditoren Pivoxil vs. Cefuroxime Axetil and Cefixime

Monte Carlo simulation evaluating oral cephalosporins for switch therapy in acute pyelonephritis reveals marked differences in bactericidal target attainment probabilities. Cefditoren pivoxil 400 mg q12h provides ≥80% probability of bactericidal target attainment (%fT>MIC>70%) for organisms with MICs ≤0.03 mg/L (free drug) or ≤0.25 mg/L (total drug). In contrast, cefuroxime axetil 500 mg q8h achieves ≥90% attainment probability only for MICs ≤0.5 mg/L, and cefixime 200 mg q12h only for MICs ≤0.25 mg/L. At EUCAST/CLSI susceptibility breakpoints, the probability of target attainment for cefuroxime axetil and cefixime is zero [1]. This PK/PD superiority establishes cefditoren pivoxil as the oral cephalosporin with the most favorable exposure-response profile, reinforcing the necessity of high-purity drug substance manufacturing.

PK/PD Monte Carlo simulation target attainment oral cephalosporins

Impurity Profile Complexity and N-Methyl Pivalate-Cefditoren Pivoxil as a Distinct Analytical Reference

The cefditoren pivoxil impurity profile comprises multiple structurally distinct related substances including the E-isomer, Δ³-isomer, hydroxymethyl cefditoren pivoxil, and α-pivaloyl cefditoren pivoxil [1]. N-Methyl Pivalate-Cefditoren Pivoxil (Cefditoren Impurity 7) is a specifically characterized impurity standard, distinct from N-Pivaly-Cefditoren Pivoxil (Impurity 8) and other related substances synthesized and structurally confirmed in USP impurity profile studies [2][3]. The structural differentiation—methyl-substituted pivalate moiety versus the pivalamido group in Impurity 8—requires a distinct analytical reference for accurate identification and quantitation. Pharmaceutical compositions require cefditoren pivoxil purity >98.5% with E-isomer content <1.0% and Δ³-isomer <1% [4]. Without validated compound-specific impurity standards, ANDA/NDA submissions risk analytical method rejection.

Impurity profiling quality control reference standard HPLC

Regulatory Alignment and Analytical Method Validation Support for ANDA/NDA Submissions

N-Methyl Pivalate-Cefditoren Pivoxil is supplied as a well-characterized impurity standard aligned with USP, EMA, JP, and BP regulatory guidelines, and includes a comprehensive Structure Elucidation Report (SER) [1]. This level of characterization directly supports analytical method development, method validation (AMV), and quality control (QC) processes for both ANDA and NDA submissions. The 2024 patent CN118440026A explicitly describes the preparation and application of cefditoren pivoxil impurity reference substances for qualitative and quantitative analysis and quality control of cefditoren pivoxil drug substance [2]. The regulatory expectation for fully characterized impurity reference standards in cephalosporin manufacturing necessitates procurement of compound-specific, pharmacopoeia-aligned materials rather than generic or uncharacterized alternatives.

Regulatory compliance ANDA NDA pharmacopoeia

Procurement-Critical Application Scenarios for N-Methyl Pivalate-Cefditoren Pivoxil


ANDA/NDA Analytical Method Validation for Cefditoren Pivoxil Impurity Profiling

Regulatory submissions for cefditoren pivoxil generic drug products require comprehensive impurity profiling with validated HPLC or UPLC methods. N-Methyl Pivalate-Cefditoren Pivoxil serves as a certified reference standard for identifying and quantifying this specific process-related impurity, which is structurally distinct from other impurities such as the E-isomer, Δ³-isomer, and N-Pivaly-Cefditoren Pivoxil [1]. The compound's alignment with USP, EMA, JP, and BP guidelines and inclusion of a Structure Elucidation Report (SER) ensures that analytical methods meet pharmacopoeial standards for specificity, accuracy, and precision [2].

Quality Control Release Testing of Cefditoren Pivoxil Drug Substance and Finished Product

During cGMP manufacturing, cefditoren pivoxil drug substance must meet purity specifications of >98.5% with E-isomer content <1.0% and Δ³-isomer <1% [1]. N-Methyl Pivalate-Cefditoren Pivoxil serves as a quantitative reference for monitoring this specific impurity in batch release testing. Failure to adequately control impurity levels can reduce antimicrobial potency and compromise the therapeutic superiority of cefditoren pivoxil over alternative oral cephalosporins, as evidenced by MIC90 advantages against S. pneumoniae (0.5 μg/mL vs. cefdinir 8 μg/mL) and H. influenzae (0.5 μg/mL vs. cefdinir 8 μg/mL) [2].

Stability-Indicating Method Development for Cefditoren Pivoxil Formulations

Cefditoren pivoxil is susceptible to degradation under various stress conditions, generating multiple impurities including N-Methyl Pivalate-Cefditoren Pivoxil as a potential degradation product or process impurity. Developing stability-indicating HPLC methods requires authentic, well-characterized impurity reference standards to establish relative retention times (RRTs) and response factors. The PK/PD superiority of cefditoren pivoxil over cefuroxime axetil and cefixime—providing ≥80% bactericidal target attainment probability for MICs ≤0.03 mg/L—underscores the importance of ensuring drug product stability and impurity control throughout shelf life [1].

Comparative Pharmaceutical Development and Lifecycle Management of Oral Cephalosporins

Pharmaceutical companies developing new cefditoren pivoxil formulations (e.g., dispersible tablets for pediatric or geriatric populations [1]) require impurity reference standards for comparative quality assessment. N-Methyl Pivalate-Cefditoren Pivoxil enables accurate quantification of this impurity across different manufacturing processes and formulation variants. The in vivo efficacy advantage of cefditoren pivoxil against BLNAR infections (effective at ≥7.5 mg/kg/day vs. amoxicillin ineffective at 300 mg/kg/day [2]) establishes the therapeutic rationale for ensuring that new formulations maintain equivalent purity and impurity profiles to the reference listed drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl Pivalate-Cefditoren Pivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.